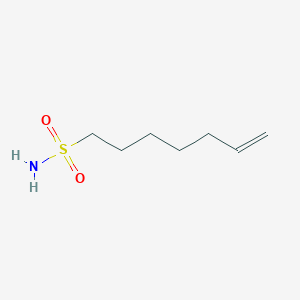

Hept-6-ene-1-sulfonamide

Descripción general

Descripción

Hept-6-ene-1-sulfonamide is a chemical compound belonging to the class of sulfonamides. It is characterized by the presence of a sulfonamide group attached to a heptene chain. This compound is a colorless to pale yellow liquid that is soluble in water and organic solvents. It has gained significant attention in the scientific community due to its potential biological and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hept-6-ene-1-sulfonamide can be synthesized through various methods. One common approach involves the reaction of hept-6-ene with a sulfonamide precursor under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency .

Análisis De Reacciones Químicas

Types of Reactions: Hept-6-ene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The sulfonamide group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Substitution reactions may require catalysts like palladium on carbon and specific solvents.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides depending on the reactants used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Hept-6-ene-1-sulfonamide is primarily studied for its antibacterial properties, akin to other sulfonamide derivatives. Research has shown that sulfonamides can exhibit significant antibacterial activity against various pathogens. For instance, a study synthesized new sulfonamide-dye-based pyrrole compounds which demonstrated potent inhibitory effects against Salmonella typhimurium and Escherichia coli . This establishes a precedent for exploring this compound as a potential candidate in developing new antimicrobial agents.

Table 1: Antibacterial Activity of Sulfonamide Derivatives

| Compound | Pathogen | Inhibition Zone Diameter (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|---|

| Sulfamethoxazole | E. coli | 19 | 11.31 |

| This compound | S. typhimurium | 15 | 19.24 |

| Hybrid 4a | E. coli | 19 | 11.31 |

| Hybrid 4d | S. typhimurium | 16 | 19.24 |

Bioorthogonal Chemistry

Bioorthogonal chemistry involves the use of non-native functional groups that can react selectively in biological environments without interfering with native biochemical processes. This compound can potentially serve as a bioorthogonal reagent due to its reactive sulfonamide group, allowing for selective labeling of biomolecules in living systems . This application is particularly useful for tracking cellular processes and studying protein interactions.

Case Study: Protein Labeling Using Bioorthogonal Reactions

In a study utilizing bioorthogonal strategies, researchers employed sulfonamide derivatives to tag nascent proteins in living cells. The ability of these compounds to selectively bind to specific targets facilitated the visualization and tracking of protein dynamics within cellular contexts .

Materials Science

Beyond biological applications, this compound may find utility in materials science, particularly in the development of polymers and dyes. Sulfonamides are known for their role in synthesizing various polymers and can enhance the properties of materials through functionalization . The incorporation of this compound into polymer matrices could lead to materials with improved thermal stability and mechanical properties.

Table 2: Potential Applications in Materials Science

| Application | Description |

|---|---|

| Polymer Synthesis | Enhancing mechanical properties of polymers |

| Dyes | Development of new colorants with unique properties |

| Coatings | Protective coatings with antimicrobial properties |

Mecanismo De Acción

The mechanism of action of hept-6-ene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act by inhibiting enzymes involved in folic acid synthesis, which is essential for DNA production in bacteria. This inhibition leads to the bacteriostatic effect of the compound .

Comparación Con Compuestos Similares

Heptene: A higher olefin with similar structural features but lacking the sulfonamide group.

Sulfonamides: A broad class of compounds with similar functional groups but different alkyl or aryl chains

Uniqueness: Hept-6-ene-1-sulfonamide is unique due to its specific structure, which combines the properties of both heptene and sulfonamide. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Actividad Biológica

Hept-6-ene-1-sulfonamide, also referred to as 6-Heptene-1-sulfonamide, is an organic compound that has garnered interest in biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula . It belongs to the sulfonamide class, which is characterized by the presence of a sulfonamide group (-SO₂NH₂) attached to an alkene. The unique structural features of this compound enable it to participate in various chemical reactions and exhibit diverse biological activities.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Sulfonamides, in general, are known for their effectiveness against a range of bacteria by inhibiting bacterial growth through competitive inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .

2. Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory properties. Studies suggest that sulfonamides can modulate inflammatory pathways, potentially reducing the release of pro-inflammatory cytokines and mediators .

3. Enzyme Inhibition

this compound acts as an inhibitor of carbonic anhydrase (CA), an enzyme involved in maintaining acid-base balance and facilitating gas exchange in tissues. Inhibition of CA can impact various physiological processes, including respiration and renal function .

The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition:

- Target Enzymes : The compound targets enzymes such as dihydropteroate synthase and carbonic anhydrase.

- Mode of Action : By mimicking natural substrates, this compound competes for the active site of these enzymes, thereby disrupting their normal function. This inhibition leads to downstream effects on metabolic pathways critical for cell survival and proliferation .

Pharmacokinetics

The pharmacokinetics of this compound have not been extensively studied; however, sulfonamides generally exhibit moderate absorption and distribution characteristics. They are typically metabolized in the liver and excreted via the kidneys. Understanding these parameters is crucial for determining dosing regimens for potential therapeutic applications.

Case Studies

Several studies have investigated the biological activities of this compound:

- Antimicrobial Efficacy : In vitro assays demonstrated that this compound inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were comparable to those of established sulfonamide drugs .

- Anti-inflammatory Activity : In a mouse model of inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to controls. This suggests its potential utility in treating inflammatory conditions .

- Cancer Research : Preliminary studies indicate that this compound may have anticancer properties through the inhibition of carbonic anhydrase isoforms implicated in tumor progression and metastasis .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | C7H13NO2S | Antimicrobial, anti-inflammatory |

| Sulfanilamide | C7H10N2O2S | Antimicrobial |

| Acetazolamide | C4H6N2O3S | Carbonic anhydrase inhibitor |

Propiedades

IUPAC Name |

hept-6-ene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-2-3-4-5-6-7-11(8,9)10/h2H,1,3-7H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPQEMQFDCNBIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50731034 | |

| Record name | Hept-6-ene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920011-83-2 | |

| Record name | Hept-6-ene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.